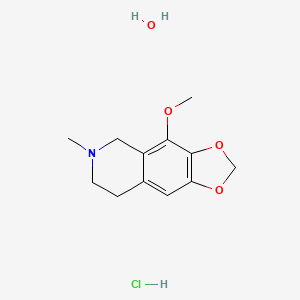

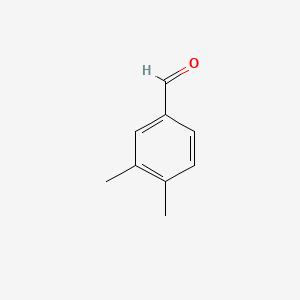

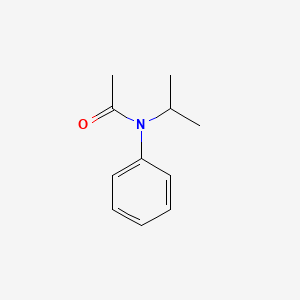

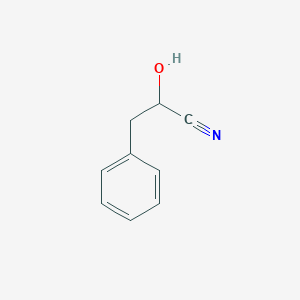

2-羟基-3-苯基丙腈

描述

Synthesis Analysis

The synthesis of hydroxylated phenylpropanoids, including compounds like 2-Hydroxy-3-phenylpropanenitrile, has been explored through both chemical and biotechnological methods. Biocatalytic hydroxylation, utilizing enzymes such as cytochrome P450 hydroxylases and non-P450 monooxygenases, has emerged as a promising approach due to its regiospecificity and efficiency. For instance, the use of non-P450 monooxygenase from Escherichia coli has demonstrated efficient ortho-hydroxylation towards plant phenylpropanoids, achieving high titers and yields for the production of hydroxylated phenylpropanoids (Lin & Yan, 2014).

Molecular Structure Analysis

Studies on molecular structure, including those involving hydroxylated phenylpropanoids, often utilize techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. For example, the pH-specific hydrothermal assembly of binary and ternary Pb(II)-(O,N-carboxylic acid) metal-organic framework compounds has shed light on the correlation of aqueous solution speciation with solid-state lattice architecture, illustrating the complexity and diversity of molecular structures in this class of compounds (Gabriel et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Hydroxy-3-phenylpropanenitrile and related compounds are influenced by their molecular structure. For instance, the study of hydrolysis of alkoxy(aryl)(phenyl)-λ6-sulfanenitriles offers insights into reaction mechanisms and kinetics, highlighting the impact of molecular structure on chemical behavior (Yoshimura et al., 2000).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and phase behavior, are essential for understanding their applicability in different contexts. Experimental and computational analyses, such as those reported for 3-hydroxypropanenitrile, provide valuable data on these properties, supporting their application in synthesis and material science (Roux et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are critical for the application of 2-Hydroxy-3-phenylpropanenitrile in synthetic chemistry. For example, electrosynthesis studies provide insights into the electrochemical characteristics and potential applications of hydroxyaryne precursors derived from phenylpropanenitriles, indicating their versatility in chemical synthesis (Zare et al., 2014).

科学研究应用

化学选择性还原

- 低温酵母介导的还原:在低温(4°C)下使用面包酵母已被证明可以有效将3-氧代-3-苯基丙腈高选择性地还原为(S)-3-羟基-3-苯基丙腈,避免了在室温下常见的还原和烷基化副产物的生成(Florey et al., 1999)。

抗抑郁药物的合成

- 氟西汀、托莫西汀和尼索西汀的生产:通过环氧乙烷的环开反应产生的2-羟基-3-苯基丙腈可以通过脂肪酶介导的酯交换反应进行动力学分离。这个过程产生了对映纯的产物,这些产物是合成抗抑郁药物如氟西汀、托莫西汀和尼索西汀的关键前体(Kamal et al., 2002)。

控制聚合

- 在甲基丙烯酸酯和苯乙烯聚合中的调节剂:Dispolreg 007,2-羟基-3-苯基丙腈的衍生物,已被确认为甲基丙烯酸酯和苯乙烯的受氮氧自由基介导聚合的有效调节剂(Simula et al., 2019)。

生物催化合成

- 酶催化还原用于对映体合成:使用一系列面包酵母还原酶对3-氧代-3-苯基丙腈进行酶催化还原,可以产生2-羟基-3-苯基丙腈的两个对映体。这种方法促进了重要药物化合物如氟西汀和尼索西汀的生物催化合成(Hammond et al., 2007)。

杏仁粉中的优化

- 杏仁粉中的(R)-氧氰酸酶:利用杏仁粉作为(R)-氧氰酸酶的来源,可以优化消旋的2-羟基-2-苯基丙腈的分离。这个过程产生了较不活泼的(S)对映体,具有高对映纯度,而(R)对映体在酶解下降解,显示了在选择性合成过程中的潜力(Rotčenkovs & Kanerva, 2000)。

电合成和电化学应用

- 对羟胺的电催化氧化:2-羟基-3-苯基丙腈衍生物已被应用于电合成和电化学表征,特别是用于对羟胺的电催化氧化。这展示了它在分析方法和电化学过程中的潜力,以及在电化学过程中的介质角色(Zare et al., 2014)。

安全和危害

“2-Hydroxy-3-phenylpropanenitrile” is classified as having acute toxicity (oral, category 4), skin irritation (category 2), and specific target organ toxicity (single exposure, category 3, respiratory system) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers Relevant papers on “2-Hydroxy-3-phenylpropanenitrile” include studies on its synthesis and its physical and chemical properties . More research is needed to further understand this compound.

属性

IUPAC Name |

2-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOUUOYVIYFDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

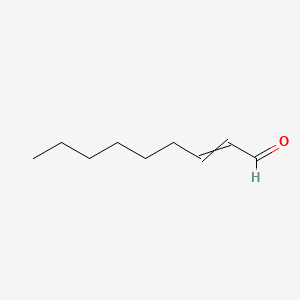

C1=CC=C(C=C1)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302970 | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-phenylpropanenitrile | |

CAS RN |

50353-47-4 | |

| Record name | 50353-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。